molecular formula C24H27BrPSi+ B12062405 triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide

triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide

Cat. No.: B12062405
M. Wt: 454.4 g/mol
InChI Key: PBSHVEOONSKWJF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C24H27BrPSi+

Molecular Weight

454.4 g/mol

IUPAC Name

triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide

InChI

InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1;

InChI Key

PBSHVEOONSKWJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

Preparation Methods

The synthesis of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 3-trimethylsilylprop-2-ynyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide involves the formation of a phosphonium ion, which can act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability and reactivity of the compound by providing steric protection and electronic effects. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphonium Salts

Structural and Substituent Comparisons

Table 1: Key Structural Features of Selected Phosphonium Salts
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium hydrobromide Trimethylsilylpropargyl C₂₄H₂₆BrPSi 453.43 Organic synthesis, potential catalysis
Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide Phenylpropargyl C₂₇H₂₂BrP 465.34 Tautomerism studies, nucleophilic adduct formation
Decyl(triphenyl)phosphonium bromide n-Decyl C₂₈H₃₈BrP 483.46 Antimicrobial agents, ionic liquids
Benzyl triphenylphosphonium bromide Benzyl C₂₅H₂₂BrP 433.32 Corrosion inhibition
[10-Aminodecyl]triphenylphosphonium bromide Amino-decyl C₂₈H₃₇BrNP 512.47 Mitochondrial-targeted drug delivery
Key Observations :

Trimethylsilylpropargyl vs. Phenylpropargyl :

  • The trimethylsilyl group in the target compound enhances thermal stability and electron density at the triple bond compared to phenyl-substituted analogs. This increases its reactivity in cycloaddition or click chemistry reactions .
  • In contrast, phenylpropargyl derivatives (e.g., Compound 3 in ) form allene ylides with secondary amines, while silyl-substituted analogs may exhibit different pathways due to steric bulk .

Alkyl vs. Silyl Substituents :

  • Long alkyl chains (e.g., decyl in ) improve lipophilicity , making them suitable for antimicrobial applications. The silyl group, however, offers silicon-specific reactivity (e.g., desilylation under mild conditions) for controlled release or functionalization .
  • Corrosion inhibitors like benzyl triphenylphosphonium bromide rely on planar aromatic rings for adsorption on metal surfaces, whereas the silylpropargyl group may reduce surface adhesion due to steric hindrance .

Functionalized Chains :

  • Mitochondrial-targeted derivatives (e.g., TPP⁺-C10 in ) use long alkyl linkers to enhance cellular uptake. The rigid propargyl group in the target compound could compromise membrane permeability but enable conjugation via click chemistry .

Physical and Chemical Properties

Table 2: Comparative Properties
Property Target Compound Decyl(triphenyl)phosphonium bromide Benzyl Triphenylphosphonium Bromide
Solubility Low in polar solvents High in ethylene glycol/water Moderate in DMSO/ethanol
Thermal Stability High (Si–C bond stability) Moderate Moderate
Reactivity Propargyl + silyl reactivity Alkyl chain degradation Aromatic π-interactions

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